3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-aminoacetophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanone: Another quinoline derivative with similar structural features.
Indole derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-benzoyl-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-11-12-23-21(13-17)25(28)22(24(27)19-8-4-3-5-9-19)16-26(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLZBLACTMPDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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